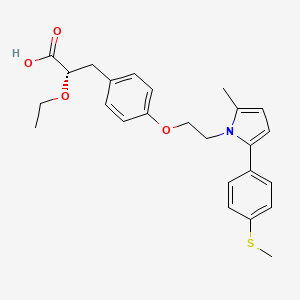

Saroglitazar

Übersicht

Beschreibung

Saroglitazar ist eine neuartige pharmazeutische Verbindung, die hauptsächlich zur Behandlung von Typ-2-Diabetes mellitus und Dyslipidämie eingesetzt wird. Es ist bekannt für seine doppelte Wirkung auf die Peroxisomenproliferator-aktivierten Rezeptorsubtypen Alpha und Gamma. Diese doppelte Wirkung trägt dazu bei, sowohl die Lipid- als auch die Glukosewerte im Blut zu kontrollieren, was es zu einer einzigartigen und effektiven Behandlungsoption für Patienten mit diabetischer Dyslipidämie macht .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die ein Phenylpyrrolderivat ist. Zu den wichtigsten Schritten gehören:

Bildung des Pyrrolrings: Dies beinhaltet die Reaktion eines substituierten Benzaldehyds mit einem Amin unter Bildung eines Zwischenprodukts, das anschließend zur Bildung des Pyrrolrings cyclisiert wird.

Substitutionsreaktionen: Verschiedene Substituenten werden durch Substitutionsreaktionen unter Verwendung von Reagenzien wie Alkylhalogeniden und Arylhalogeniden am Pyrrolring eingeführt.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt einem ähnlichen Syntheseweg, ist jedoch für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Saroglitazar hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung zur Untersuchung der Auswirkungen von dualen Peroxisomenproliferator-aktivierten Rezeptoragonisten auf den Lipid- und Glukosestoffwechsel.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse im Zusammenhang mit dem Lipid- und Glukosestoffwechsel.

Medizin: In klinischen Studien zur Behandlung von Typ-2-Diabetes mellitus, Dyslipidämie, nichtalkoholischer Fettleberhepatitis und anderen Stoffwechselstörungen eingesetzt.

Industrie: Wird bei der Entwicklung neuer pharmazeutischer Formulierungen und Arzneimittelverabreichungssysteme eingesetzt

5. Wirkmechanismus

This compound wirkt als dualer Agonist der Peroxisomenproliferator-aktivierten Rezeptorsubtypen Alpha und Gamma. Durch die Aktivierung dieser Rezeptoren trägt this compound dazu bei, dass:

Senkung der Bluttriglyceride: Die Aktivierung des Peroxisomenproliferator-aktivierten Rezeptors Alpha reduziert die Synthese und Sekretion von Triglyceriden.

Verbesserung der Insulinsensitivität: Die Aktivierung des Peroxisomenproliferator-aktivierten Rezeptors Gamma verbessert die Insulinsensitivität, was zu einer besseren Glukoseutilisation und niedrigeren Blutzuckerspiegeln führt

Wirkmechanismus

Target of Action

Saroglitazar is a first-in-class drug that acts as a dual PPAR agonist at the subtypes α (alpha) and γ (gamma) of the peroxisome proliferator-activated receptor (PPAR) . These receptors play a crucial role in regulating lipid metabolism and glucose homeostasis .

Mode of Action

This compound interacts with its targets, the PPARα and PPARγ receptors, resulting in several changes. The agonist action on PPARα lowers high blood triglycerides, while the agonist action on PPARγ improves insulin resistance, consequently lowering blood sugar .

Biochemical Pathways

This compound’s action on PPARα and PPARγ affects multiple biochemical pathways. It reduces the synthesis and secretion of triglycerides, improving insulin sensitivity for better utilization and lowering blood sugar levels . It also has an impact on various genes involved in matrix degradation, extracellular matrix organization pathway, cell cycle pathway, and platelet activation pathways .

Pharmacokinetics

This compound is rapidly and well absorbed across all doses, with a median time to the peak plasma concentration (tmax) of less than 1 hour under fasting conditions . The maximum plasma concentration ranged from 3.98 to 7,461 ng/mL across the dose range . The average terminal half-life of this compound is 5.6 hours .

Result of Action

The overall effect of this compound is beneficial in terms of lipid profiles and liver function parameters . It has demonstrated reduction of triglycerides (TG), LDL cholesterol, VLDL cholesterol, non-HDL cholesterol and an increase in HDL cholesterol . It has also shown anti-diabetic medication properties by reducing the fasting plasma glucose and HBA1c in diabetes patients .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the standard of living and dietary habits can impact the prevalence of cardiometabolic diseases, which this compound is used to treat . .

Zukünftige Richtungen

Saroglitazar is currently being considered for the treatment of Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH) due to its unique mechanism that reduces the synthesis and secretion of triglycerides, improving insulin sensitivity for better utilization and lowering blood sugar levels . It has also shown potential in preventing the progression of retinopathy in diabetes patients .

Biochemische Analyse

Biochemical Properties

Saroglitazar functions as a dual agonist for PPARα and PPARγ. PPARα activation leads to increased hepatic oxidation of fatty acids and reduced formation and secretion of triglycerides. PPARγ activation improves insulin sensitivity and lowers blood sugar levels . This compound interacts with various enzymes and proteins, including lipoprotein lipase, which it activates to enhance lipolysis and eliminate triglyceride-rich particles from plasma. It also reduces the production of apolipoprotein C-III, an inhibitor of lipoprotein lipase activity .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In hepatocytes, it induces fatty acid β-oxidation in mitochondria and activates lipid-metabolizing genes in peroxisomes . It also influences adipocytes by increasing insulin sensitivity and regulating adiponectin and leptin levels, thereby preventing fatty acid delivery to the liver . Additionally, this compound reduces oxidative stress and inflammation in liver cells, contributing to improved liver function .

Molecular Mechanism

At the molecular level, this compound acts as a dual PPARα/γ agonist. PPARα activation increases hepatic oxidation of fatty acids and reduces triglyceride formation, while PPARγ activation improves insulin sensitivity and lowers blood glucose levels . This compound also modulates inflammatory cytokines and adiponectin, reducing hepatic steatosis and fibrosis . It activates lipoprotein lipase and reduces apolipoprotein C-III production, enhancing triglyceride clearance from plasma .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown rapid and sustained effects on lipid and glycemic parameters. Studies have demonstrated significant reductions in triglycerides, total cholesterol, and low-density lipoprotein levels over time . The compound is stable and well-tolerated, with no major adverse effects reported in long-term studies . This compound’s effects on cellular function, including reduced oxidative stress and inflammation, have been observed consistently over extended periods .

Dosage Effects in Animal Models

In animal models, this compound has demonstrated dose-dependent effects on metabolic parameters. Lower doses improve lipid and glycemic profiles, while higher doses provide additional benefits in reducing hepatic steatosis and fibrosis . Extremely high doses may lead to adverse effects, such as increased serum creatinine levels . The optimal dosage for therapeutic efficacy without significant toxicity has been identified as 4 mg/day .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its dual activation of PPARα and PPARγ. It enhances fatty acid β-oxidation in mitochondria and activates lipid-metabolizing genes in peroxisomes . This compound also modulates insulin sensitivity and adipokine levels, preventing fatty acid delivery to the liver and reducing lipotoxicity . These actions contribute to improved lipid and glucose metabolism in patients with metabolic disorders .

Transport and Distribution

This compound is rapidly absorbed and distributed within cells and tissues. It is transported via lipoprotein particles and interacts with binding proteins to facilitate its cellular uptake . The compound’s distribution is influenced by its dual PPARα/γ agonist activity, which targets both hepatic and adipose tissues . This compound’s localization within these tissues enhances its therapeutic effects on lipid and glucose metabolism .

Subcellular Localization

Within cells, this compound is localized to mitochondria and peroxisomes, where it exerts its effects on fatty acid β-oxidation and lipid metabolism . The compound’s dual PPARα/γ agonist activity directs it to specific cellular compartments, enhancing its efficacy in modulating metabolic pathways . This compound’s subcellular localization is crucial for its role in improving lipid and glycemic parameters in patients with metabolic disorders .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of saroglitazar involves multiple steps, starting from the preparation of the core structure, which is a phenylpyrrole derivative. The key steps include:

Formation of the Pyrrole Ring: This involves the reaction of a substituted benzaldehyde with an amine to form an intermediate, which then undergoes cyclization to form the pyrrole ring.

Substitution Reactions: Various substituents are introduced onto the pyrrole ring through substitution reactions, using reagents such as alkyl halides and aryl halides.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Saroglitazar unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Reduktion: Diese Reaktion beinhaltet die Entfernung von Sauerstoff oder die Addition von Wasserstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Alkylhalogenide, Arylhalogenide.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So können Oxidationsreaktionen beispielsweise zu hydroxylierten Derivaten führen, während Reduktionsreaktionen zu deoxygenierten Produkten führen können .

Vergleich Mit ähnlichen Verbindungen

Saroglitazar ist aufgrund seiner doppelten Wirkung sowohl auf den Peroxisomenproliferator-aktivierten Rezeptor Alpha als auch Gamma einzigartig. Ähnliche Verbindungen umfassen:

Pioglitazon: Wirkt hauptsächlich auf den Peroxisomenproliferator-aktivierten Rezeptor Gamma und wird zur Behandlung von Typ-2-Diabetes mellitus eingesetzt.

Im Vergleich zu diesen Verbindungen bietet this compound den Vorteil, sowohl Lipid- als auch Glukoseabweichungen zu beheben, was es zu einer umfassenderen Behandlungsoption für Patienten mit diabetischer Dyslipidämie macht .

Eigenschaften

IUPAC Name |

(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO4S/c1-4-29-24(25(27)28)17-19-6-10-21(11-7-19)30-16-15-26-18(2)5-14-23(26)20-8-12-22(31-3)13-9-20/h5-14,24H,4,15-17H2,1-3H3,(H,27,28)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWFZSLZNUJVQW-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H](CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197819 | |

| Record name | Saroglitazar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495399-09-2 | |

| Record name | Saroglitazar | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495399-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saroglitazar [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0495399092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Saroglitazar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13115 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Saroglitazar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAROGLITAZAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0YMX3S4JD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(dimethylamino)-5-(2-methylpropanoylamino)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B610616.png)

![N-(2,4-difluorophenyl)-2-[4-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-2-fluorophenyl]-2-methylpropanamide](/img/structure/B610623.png)

![N-(2-hydroxyethyl)-4-methyl-2-[(4-methyl-1H-indol-3-yl)sulfanyl]pentanamide](/img/structure/B610631.png)